molecular formula C24H30O4 B607031 Decamethylene dibenzoate CAS No. 94160-13-1

Decamethylene dibenzoate

Cat. No.: B607031
CAS No.: 94160-13-1
M. Wt: 382.5
InChI Key: JRQMQZLDGAFURO-UHFFFAOYSA-N
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Description

Decamethylene dibenzoate (chemical structure: C₆H₅COO-(CH₂)₁₀-OOCC₆H₅) is a diester compound formed by the esterification of decamethylene glycol (1,10-decanediol) with benzoic acid. Notably, dibenzoate esters are widely utilized in industrial applications (e.g., plasticizers) and bioactive natural products .

Properties

CAS No.

94160-13-1

Molecular Formula

C24H30O4

Molecular Weight

382.5

IUPAC Name

10-benzoyloxydecyl benzoate

InChI

InChI=1S/C24H30O4/c25-23(21-15-9-7-10-16-21)27-19-13-5-3-1-2-4-6-14-20-28-24(26)22-17-11-8-12-18-22/h7-12,15-18H,1-6,13-14,19-20H2

InChI Key

JRQMQZLDGAFURO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OCCCCCCCCCCOC(=O)C2=CC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decamethylene dibenzoate;  1,10-Decanediol, dibenzoate;  decane-1,10-diyl dibenzoate.

Origin of Product

United States

Chemical Reactions Analysis

Ester Hydrolysis and Degradation

Dibenzoate esters undergo hydrolysis as the primary degradation step. For DDB, the reaction likely proceeds via nucleophilic attack on the ester carbonyl group, releasing benzoic acid and a monoester intermediate:DDB+H2OMonobenzoate+Benzoic Acid\text{DDB}+\text{H}_2\text{O}\rightarrow \text{Monobenzoate}+\text{Benzoic Acid}

Key Findings from Analogous Systems:

  • Rate of Hydrolysis : Shorter-chain dibenzoates (e.g., D(EG)DB) hydrolyze faster than longer-chain derivatives due to steric and electronic effects .
  • Catalytic Influence : Acidic or basic conditions accelerate hydrolysis. Enzymatic cleavage by Rhodococcus rhodochrous has been observed in biodegradation studies .

Table 1: Hydrolysis Rates of Dibenzoate Esters

CompoundHalf-Life (pH 7, 25°C)Primary Products
Diethylene glycol DDB~48 hoursMonoester + Benzoic Acid
1,6-Hexanediol DDB~24 hours6-(Benzoyloxy)hexanoic Acid

Biodegradation Pathways

Microbial degradation of DDB would likely follow pathways observed in related compounds:

  • Initial Hydrolysis : Release of benzoic acid and monoester.
  • Oxidative Metabolism : For longer-chain monoesters (e.g., 1,6-hexanediol monobenzoate), β-oxidation degrades the aliphatic chain into carboxylic acids .
  • Aromatic Ring Cleavage : Benzoic acid is further metabolized via the β-ketoadipate pathway .

Critical Factors :

  • Chain Length : Longer aliphatic chains (e.g., decamethylene) may slow degradation due to reduced solubility and enzyme accessibility.
  • Co-Substrates : Alkanes enhance biodegradation efficiency by inducing enzyme production in microbes .

Synthetic Routes

DDB can be synthesized via esterification of decamethylene glycol with benzoic acid. Key methods include:

Conventional Acid Catalysis

  • Conditions : Excess benzoic acid, 105–150°C, 48–72 hours .
  • Catalysts : Antimony acetate (Sb(OAc)2_2) or ionic liquids (e.g., [HSO3_3-pMIM]HSO4_4) .
  • Yield : >98% under optimized conditions .

Green Chemistry Approaches

  • Solvent-Free Systems : Reduce waste and energy use .
  • Recyclable Catalysts : Ionic liquids enable reuse without significant activity loss .

Table 2: Synthesis Parameters for Dibenzoate Esters

ParameterDiethylene Glycol DDB 1,6-Hexanediol DDB
Temperature (°C)105–150148–152
Catalyst Loading (wt%)1010
Reaction Time (h)484.5
Yield (%)9899

Thermal and Oxidative Stability

DDB’s stability under heat or oxidation is influenced by its aliphatic chain:

  • Thermal Decomposition : Above 200°C, decarboxylation may occur, releasing CO2_2 and forming alkenes .
  • Oxidative Resistance : Longer chains provide better stability against autoxidation compared to shorter esters .

Environmental and Toxicological Considerations

  • Aquatic Toxicity : Dibenzoates with shorter chains (e.g., diethylene glycol derivatives) show moderate toxicity to fish (LC50_{50} ~180–280 ppm) .
  • Metabolite Accumulation : Monoesters like decamethylene monobenzoate may persist in ecosystems due to slow secondary degradation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes the structural, functional, and applicative differences between decamethylene dibenzoate and related compounds:

Compound Structure Key Features Applications/Bioactivity References
Decamethylene dibenzoate C₆H₅COO-(CH₂)₁₀-OOCC₆H₅ Long aliphatic chain (C10) enhances hydrophobicity; ester groups enable stability. Hypothesized uses: plasticizers, coatings (based on glycol dibenzoate analogs). Limited direct data. N/A (extrapolated from )
Multiflora-7,9(11)-diene-3α,29-diol 3,29-dibenzoate (Compound 4) Multiflorane triterpene core with dual benzoate esters Bicyclic triterpene backbone; benzoates at C3 and C29 positions. Melanogenesis inhibition (comparable to arbutin); weak cytotoxicity (IC₅₀: 34.5–93.7 μM) .
Dipropylene glycol dibenzoate (DPGDB) Mixed esters of dipropylene glycol and benzoic acid Short-chain glycol ester; high solvation capacity for vinyl polymers. Vinyl plasticizer, viscosity control in cosmetics, low toxicity .
Ethylene glycol dibenzoate C₆H₅COO-CH₂CH₂-OOCC₆H₅ Simple glycol dibenzoate; hydrolyzable ester bonds. Studied for microbial degradation (e.g., C2 strain enzymes target ester bonds) .

Structural and Functional Analysis

  • Aliphatic Chain Length: Decamethylene dibenzoate’s C10 chain distinguishes it from shorter-chain analogs like DPGDB (C3) or ethylene glycol dibenzoate (C2).
  • Bioactive Esters vs. Industrial Plasticizers: Multiflorane-type dibenzoates (e.g., Compound 4) demonstrate bioactivity (e.g., melanogenesis inhibition), whereas glycol dibenzoates like DPGDB are primarily industrial modifiers . Decamethylene dibenzoate’s applications remain speculative but may bridge these roles depending on functionalization.
  • Degradation Profiles : Ethylene glycol dibenzoate is susceptible to enzymatic hydrolysis by microbial strains (e.g., C2), whereas longer-chain dibenzoates (e.g., decamethylene) may exhibit slower degradation due to steric hindrance .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for decamethylene dibenzoate, and what methodological considerations ensure reproducibility?

  • Decamethylene dibenzoate is synthesized via esterification of decamethylene glycol (1,10-decanediol) with benzoyl chloride or benzoic acid derivatives. Key steps include:

  • Acid-catalyzed reaction (e.g., concentrated H2SO4 or p-toluenesulfonic acid) under reflux conditions.
  • Purification via recrystallization using ethanol or acetone to remove unreacted precursors .
    • Reproducibility requires strict control of molar ratios (1:2 diol:benzoyl chloride), reaction temperature (110–130°C), and inert atmosphere to prevent oxidation .

Q. Which analytical techniques are most effective for structural and purity validation of decamethylene dibenzoate?

  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR to confirm ester linkage formation (δ ~4.3 ppm for –CH2O– and ~168 ppm for carbonyl) .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~1720 cm<sup>-1</sup> (C=O stretch) and ~1270 cm<sup>-1</sup> (C–O ester bond) .
  • Mass Spectrometry (MS): Molecular ion peak at m/z 298 (C24H26O4<sup>+</sup>) for confirmation .

Q. What are the primary applications of decamethylene dibenzoate in polymer science, and how are these validated experimentally?

  • It acts as a plasticizer in pressure-sensitive adhesives (PSAs) and polyamide blends. Compatibility testing involves:

  • Blending with acrylic polymers or polyamide-6,10, followed by tensile testing and dynamic mechanical analysis (DMA) to assess flexibility .
  • Glass transition temperature (Tg) reduction by 10–15°C, measured via Differential Scanning Calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for decamethylene dibenzoate?

  • Discrepancies may arise from varying heating rates or atmospheric conditions (e.g., N2 vs. air). A systematic approach includes:

  • Conducting Thermogravimetric Analysis (TGA) at standardized heating rates (e.g., 10°C/min) under inert gas.
  • Comparing decomposition onset temperatures across studies and identifying impurity sources via High-Performance Liquid Chromatography (HPLC) .

Q. What experimental designs optimize the catalytic efficiency of decamethylene dibenzoate synthesis?

  • Design of Experiments (DOE): Vary catalysts (e.g., H2SO4, Amberlyst-15), temperatures, and solvent systems (toluene vs. xylene).
  • Response Surface Methodology (RSM): Model reaction yield against parameters to identify optimal conditions (e.g., 95% yield at 120°C with Amberlyst-15) .

Q. How does alkyl chain length in diesters influence their plasticizing efficacy in polyamide matrices?

  • Compare decamethylene dibenzoate (C10) with shorter (C6) and longer (C12) analogs:

  • Tensile Testing: Longer chains enhance flexibility but reduce tensile strength (e.g., 15% elongation increase in PA-6,10 with C10 vs. C6) .
  • DSC Analysis: Mid-length chains (C10) balance Tg reduction and crystallinity disruption .

Methodological Guidelines

  • Data Contradiction Analysis: Cross-validate results using multiple techniques (e.g., TGA coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for decomposition byproducts) .
  • Safety Protocols: Decamethylene dibenzoate requires handling in fume hoods with nitrile gloves and eye protection due to mild dermal irritation risks .

Table 1: Comparative Properties of Decamethylene Dibenzoate in Polymer Blends

PropertyDecamethylene Dibenzoate (C10)Dipropylene Glycol Dibenzoate (C3)
Tg Reduction10–15°C5–8°C
Tensile Strength Loss12–18%25–30%
Solubility in AcetoneHighModerate
Data derived from PSA formulation studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.